2-benzyl-4-(4-isopropylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
The compound "2-benzyl-4-(4-isopropylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one" is a derivative of the 1,2,4-triazole class, which is known for its wide range of biological activities, including analgesic, antibacterial, fungicidal, anti-inflammatory, antiviral, and anticancer properties . The structure of this compound suggests it may have potential pharmacological applications, although the specific studies on this exact compound are not provided in the data.
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives often involves the reaction of amino-triazole precursors with various aldehydes or ketones. For instance, the synthesis of 3-alkyl(aryl)-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones from the reactions of 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 3-ethoxy-4-hydroxybenzaldehyde has been described . Additionally, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one from the reaction of 3-amino-2-benzyl-6-hydrazino-1,2,4-triazin-5(2H)-one with carbon disulfide in a water/pyridine mixture has been reported . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is often characterized using techniques such as IR, 1H-NMR, 13C-NMR, and X-ray crystallography. For example, the molecular structure of a similar compound, 5-benzyl-4-(3,4-dimethoxyphenethyl)-2H-1,2,4-triazol-3(4H)-one, was determined using these methods, and the compound was found to crystallize in the monoclinic space group . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of 1,2,4-triazole derivatives can be influenced by their molecular structure. For instance, the acetylation and methylation reactions of certain triazole compounds have been investigated, leading to the formation of new compounds . The chemical reactions of these compounds can be complex and are often influenced by the substituents attached to the triazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, acidity, and stability, can be affected by the solvent and molecular structure. Potentiometric titrations in non-aqueous solvents have been used to investigate the effects of solvents and molecular structure upon the acidity of these compounds . Theoretical and spectroscopic studies, including density functional theory (DFT) calculations, can provide insights into the electronic structure, which is important for understanding the physical and chemical properties .
Scientific Research Applications
Antimicrobial Activities
The triazole derivative 2-benzyl-4-(4-isopropylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one has been studied for its potential in antimicrobial activities. Research has demonstrated that various 1,2,4-triazole derivatives exhibit significant antimicrobial properties against a range of microorganisms (Bektaş et al., 2007), (Joshi et al., 2021), (Demirbaş et al., 2010).
Antioxidant Activity
Studies have shown that 1,2,4-triazole derivatives can possess notable antioxidant activities. These activities have been compared to standard antioxidants, indicating their potential use in this field (Yüksek et al., 2015).
Enzyme Inhibition
The triazole compound has been researched for its enzyme inhibition capabilities, particularly against enzymes like lipase and α-glucosidase. This suggests its potential use in the treatment of diseases related to these enzymes (Bekircan et al., 2015).
Anticancer Activity
1,2,4-Triazole derivatives have been identified with anticancer activities. Structural and molecular docking studies of these compounds have shown interactions with cancer-related proteins, suggesting their applicability in cancer treatment (Kaczor et al., 2013).
Catalytic Applications
Research into half-sandwich Ruthenium(II) complexes with triazole-based ligands has demonstrated the potential for catalytic applications. These complexes have shown efficiency in oxidation and transfer hydrogenation processes, highlighting their use in chemical synthesis (Saleem et al., 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-benzyl-5-methyl-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-14(2)17-9-11-18(12-10-17)22-15(3)20-21(19(22)23)13-16-7-5-4-6-8-16/h4-12,14H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDNHCJVVJSZCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)C(C)C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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